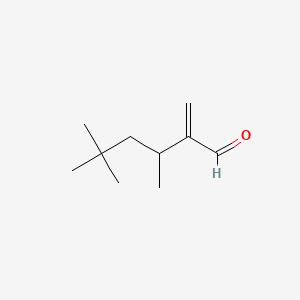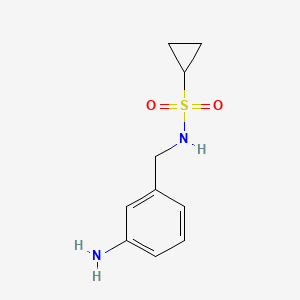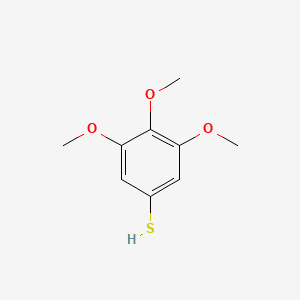
3,4,5-TRIMETHOXYBENZENE-1-THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-Trimethoxybenzene-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also investigated for its role in modulating enzyme activities and cellular signaling pathways .
Medicine: Its thiol group allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .
Comparación Con Compuestos Similares
- **1
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3,4,5-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |
Clave InChI |
BLFIUDXNGYVYMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)S |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
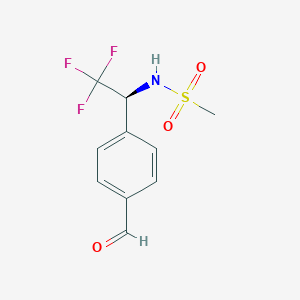
![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)
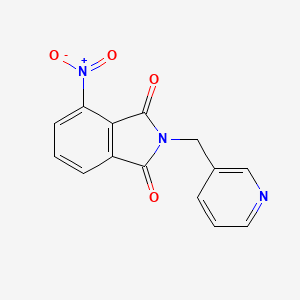


![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol](/img/structure/B8776150.png)
amine](/img/structure/B8776153.png)
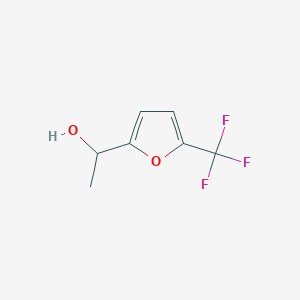
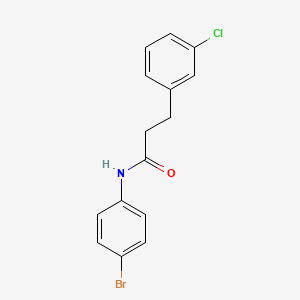
![Tert-butyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-pyrimido[1,6-A]pyrimidine-1-carboxylate](/img/structure/B8776163.png)
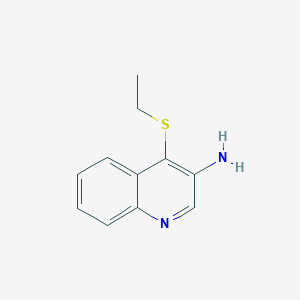
![ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate](/img/structure/B8776182.png)
